(R,S)-1-Tosyl Glycerol-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

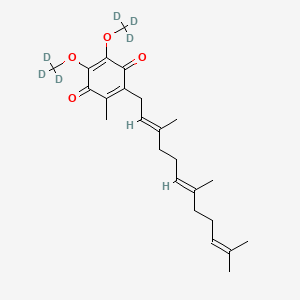

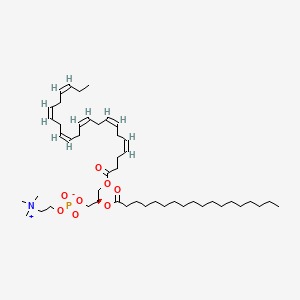

(R,S)-1-Tosyl Glycerol-d5, or 1-Tosyl Glycerol-d5, is a chiral compound used as a synthetic intermediate in organic synthesis. It is a colorless liquid at room temperature and is soluble in most organic solvents. It has been used in a variety of applications, including the synthesis of drugs, hormones, and other compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis and Functionalization

(R,S)-1-Tosyl Glycerol-d5 is instrumental in organic synthesis, particularly in the N-glyceryl functionalization of aza-aromatic systems. This process leads to the formation of N-alkylated or N-acylated aza-heterocyclic derivatives, which are crucial for further chemical transformations, including creating electrophilic appendages like carbonates or epoxides (Vilkauskaitė et al., 2013). Similarly, tosylated glycerol carbonate has been exploited to generate glycidol analogues protected with carbonate or carbamate groups, showcasing its versatility as a linking agent with thiol, alcohol nucleophiles, and primary amines for efficient bis-functionalizations of glycerol (Rousseau et al., 2009).

Green Chemistry and Sustainable Solvents

The use of glycerol, including its derivatives, as a sustainable solvent highlights its significance in green chemistry. For example, glycerol has been utilized as an alternative, recyclable, and non-toxic solvent in ring-closing metathesis reactions under microwave activation, demonstrating its efficiency and sustainability in organic reactions (Bakhrou et al., 2010). Another innovative application involves the use of glycerol-based ionic liquids prepared through microwaves-assisted amination, indicating glycerol's potential in synthesizing environmentally friendly ionic liquids for various applications (Mbakidi & Bouquillon, 2018).

Analytical and Quantitative Methods

This compound is crucial in developing analytical methods, such as the 1H NMR assisted quantification of glycerol carbonate in mixtures, offering a simple, accurate, and non-destructive method for determining glycerol carbonate concentrations. This is vital for applications in green solvents, electrolytes in lithium batteries, and precursors in polymer and food industries (Kaur et al., 2018).

Materials Science and Nanotechnology

This compound plays a role in materials science, especially in synthesizing and characterizing organic–inorganic hybrid materials. By reacting glycerol with silane agents, researchers have developed transparent solid materials with unique hydrophilic to hydrophobic properties, showcasing the compound's utility in creating advanced materials with tailored properties (dell’Erba et al., 2012). Additionally, glycerol-derived materials have been used in synthesizing highly sensitive electrochemical sensors for environmental monitoring, indicating its importance in developing new analytical tools (Motia et al., 2020).

Propiedades

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/i6D2,7D2,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-PTSIOIPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858497 |

Source

|

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928623-32-9 |

Source

|

| Record name | 2,3-Dihydroxy(~2~H_5_)propyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxy}acetic acid](/img/structure/B589056.png)

![1-{4-[(Pyrrolidin-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B589064.png)